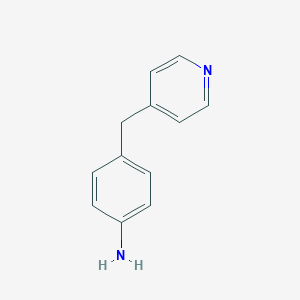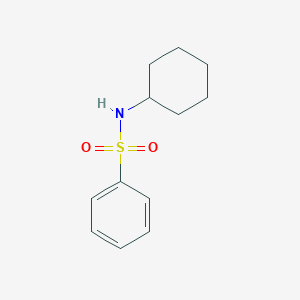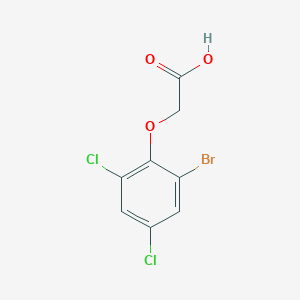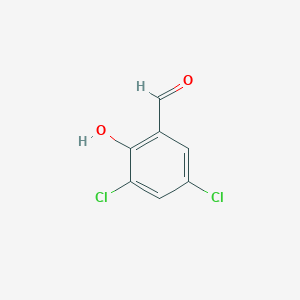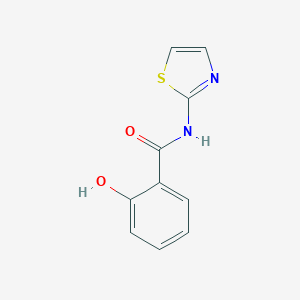
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as THB, is a synthetic compound that has been used in various scientific research applications. THB is a benzamide derivative that contains a thiazole ring, which has been found to exhibit significant biological activities.
作用机制
The mechanism of action of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it has been proposed that 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
生化和生理效应
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to reduce oxidative stress and lipid peroxidation in animal models of inflammation. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to improve liver function and reduce liver damage in animal models of liver injury. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that can be easily synthesized in the laboratory and has a high degree of purity. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide also has a short half-life, which can make it difficult to maintain consistent levels of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in vivo.
未来方向
There are several future directions for the study of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to investigate the potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide as an anti-cancer agent in human clinical trials. Another potential direction is to explore the therapeutic potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, the development of novel 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
科学研究应用
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its biological activities and has shown potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
属性
CAS 编号 |
130234-70-7 |
|---|---|
产品名称 |
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide |
分子式 |
C10H8N2O2S |
分子量 |
220.25 g/mol |
IUPAC 名称 |
2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) |
InChI 键 |
WTKFNNVZPKSJBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

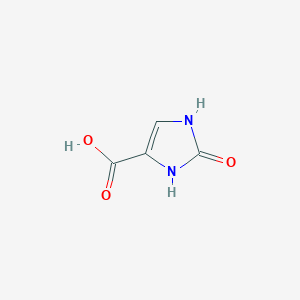
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
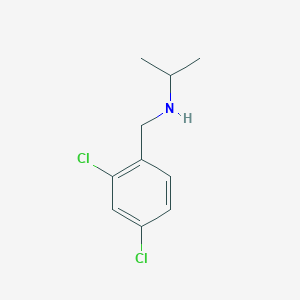

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
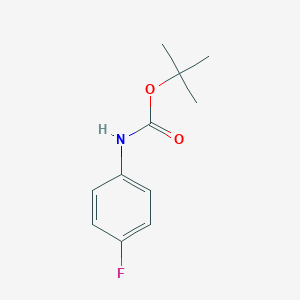
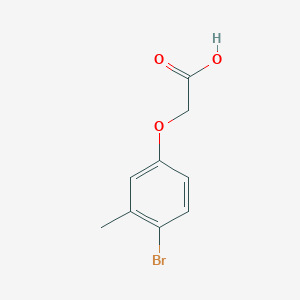
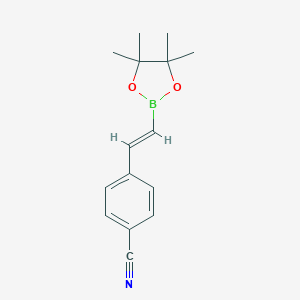
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
